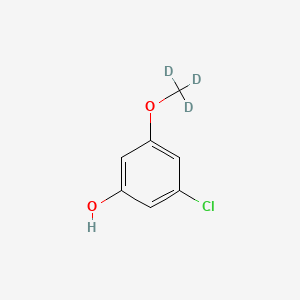

3-Chloro-5-(methoxy-d3)phenol

Description

3-Chloro-5-(methoxy-d₃)phenol (CAS: 2140305-80-0) is a deuterated derivative of 3-chloro-5-methoxyphenol, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (-OCD₃). This isotopic substitution enhances its utility in metabolic studies, pharmacokinetic tracing, and spectroscopic analyses (e.g., NMR) due to deuterium’s distinct nuclear properties . While the non-deuterated analog is widely used in organic synthesis and agrochemical intermediates, the deuterated variant is valued for its stability in degradation studies and reduced metabolic interference in biological systems.

Properties

IUPAC Name |

3-chloro-5-(trideuteriomethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVYZZFCAMPFOQ-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methoxy-d3)phenol typically involves the substitution of a hydrogen atom with a deuterium atom in the methoxy group of 3-Chloro-5-methoxyphenol. This can be achieved through a deuterium exchange reaction using deuterated reagents under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale deuterium exchange reactions, utilizing deuterated methanol and a suitable catalyst. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(methoxy-d3)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Quinones.

Reduction: Hydroxy compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(methoxy-d3)phenol has several applications in scientific research:

Chemistry: Used as a labeled compound in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

Medicine: Potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterium-labeled drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials where isotopic labeling is required.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxy-d3)phenol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which can slow down certain reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways, as it allows for the observation of intermediate steps and transient species.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Deuteration Effects: The deuterated methoxy group in 3-Chloro-5-(methoxy-d₃)phenol reduces metabolic degradation rates compared to its non-deuterated counterpart (3-Chloro-5-methoxyphenol), making it advantageous in tracer studies .

- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 3-Chloro-5-(trifluoromethoxy)phenol significantly increases electronegativity, altering reactivity in electrophilic substitution reactions .

- Sulfur vs.

- Bulkier Substituents: Compounds like 3-Chloro-5-(2-methylphenyl)phenol exhibit steric hindrance due to the biphenyl group, which may limit solubility but improve stability in hydrophobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.